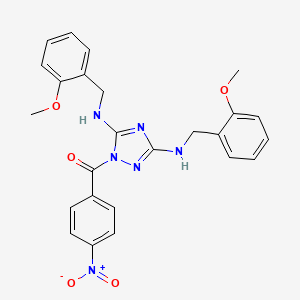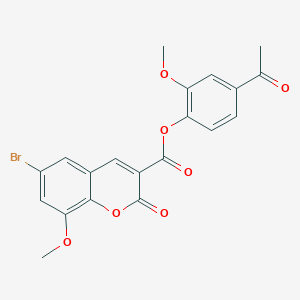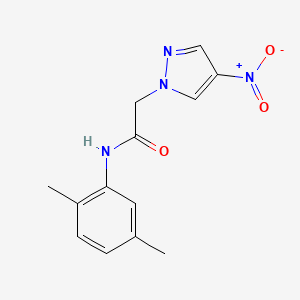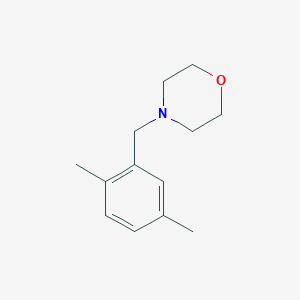
N,N'-bis(2-methoxybenzyl)-1-(4-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine
Übersicht
Beschreibung
N,N'-bis(2-methoxybenzyl)-1-(4-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine, also known as BMD-104, is a chemical compound that has been extensively researched for its potential applications in various fields. BMD-104 is a member of the triazole family, which is known for its broad spectrum of biological activities.
Wirkmechanismus
The mechanism of action of N,N'-bis(2-methoxybenzyl)-1-(4-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine is not fully understood. However, studies have shown that N,N'-bis(2-methoxybenzyl)-1-(4-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N,N'-bis(2-methoxybenzyl)-1-(4-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine has also been shown to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell survival and proliferation. In addition, N,N'-bis(2-methoxybenzyl)-1-(4-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
N,N'-bis(2-methoxybenzyl)-1-(4-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N,N'-bis(2-methoxybenzyl)-1-(4-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N,N'-bis(2-methoxybenzyl)-1-(4-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine has also been shown to inhibit the activity of AKT and MMPs. In vivo studies have shown that N,N'-bis(2-methoxybenzyl)-1-(4-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine has a potent inhibitory effect on the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N,N'-bis(2-methoxybenzyl)-1-(4-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine in lab experiments is its potent inhibitory effect on cancer cell growth. N,N'-bis(2-methoxybenzyl)-1-(4-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine has been shown to be effective against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. Another advantage of using N,N'-bis(2-methoxybenzyl)-1-(4-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine is its potential use in the treatment of neurodegenerative diseases. N,N'-bis(2-methoxybenzyl)-1-(4-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's and Parkinson's disease.
One of the limitations of using N,N'-bis(2-methoxybenzyl)-1-(4-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine in lab experiments is its potential toxicity. Studies have shown that N,N'-bis(2-methoxybenzyl)-1-(4-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine can be toxic to normal cells at high concentrations. Another limitation of using N,N'-bis(2-methoxybenzyl)-1-(4-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N,N'-bis(2-methoxybenzyl)-1-(4-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine. One direction is to further investigate the mechanism of action of N,N'-bis(2-methoxybenzyl)-1-(4-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine. Understanding the molecular targets of N,N'-bis(2-methoxybenzyl)-1-(4-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine could lead to the development of more effective anticancer and neuroprotective agents. Another direction is to optimize the synthesis of N,N'-bis(2-methoxybenzyl)-1-(4-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine to improve its solubility and reduce its toxicity. This could lead to the development of more effective and safer drugs based on N,N'-bis(2-methoxybenzyl)-1-(4-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine. Finally, further in vivo studies are needed to evaluate the efficacy and safety of N,N'-bis(2-methoxybenzyl)-1-(4-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine in animal models. This could provide valuable information for the development of N,N'-bis(2-methoxybenzyl)-1-(4-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine-based drugs for clinical use.
Wissenschaftliche Forschungsanwendungen
N,N'-bis(2-methoxybenzyl)-1-(4-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, N,N'-bis(2-methoxybenzyl)-1-(4-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine has been studied for its potential use as an anticancer agent. Studies have shown that N,N'-bis(2-methoxybenzyl)-1-(4-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine has a potent inhibitory effect on the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. N,N'-bis(2-methoxybenzyl)-1-(4-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine has also been studied for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
[3,5-bis[(2-methoxyphenyl)methylamino]-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O5/c1-35-21-9-5-3-7-18(21)15-26-24-28-25(27-16-19-8-4-6-10-22(19)36-2)30(29-24)23(32)17-11-13-20(14-12-17)31(33)34/h3-14H,15-16H2,1-2H3,(H2,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGVMBVEDMRURN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NN(C(=N2)NCC3=CC=CC=C3OC)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-methoxyphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3501694.png)
![2-chloro-N-(4-{[(3-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3501698.png)
![3,7-di-2-furoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3501704.png)
![4-(4-morpholinyl)-6-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B3501707.png)
![ethyl 4-[({4-[(4-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}carbonothioyl)amino]benzoate](/img/structure/B3501714.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B3501727.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-methoxy-3-methylbenzamide](/img/structure/B3501731.png)



![2-[(3-nitro-1H-pyrazol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3501750.png)

![3-(1H-imidazol-1-ylcarbonyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3501771.png)